PD0166285

Descripción general

Descripción

PD0166285 es un compuesto químico conocido por su función como inhibidor de la cinasa WEE1, un regulador clave del ciclo celular.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PD0166285 implica múltiples pasos, generalmente comenzando con la preparación de compuestos intermedios que luego se hacen reaccionar bajo condiciones específicas para producir el producto final. La ruta sintética exacta puede variar, pero generalmente incluye los siguientes pasos:

Formación de Compuestos Intermedios: Los pasos iniciales a menudo implican la preparación de intermediarios clave a través de reacciones como la nitración, reducción y ciclación.

Reacciones de Acoplamiento: Estos intermediarios se someten luego a reacciones de acoplamiento, a menudo involucrando reactivos como catalizadores de paladio, para formar la estructura central de this compound.

Modificaciones Finales: Los pasos finales generalmente implican modificaciones para introducir grupos funcionales específicos, mejorando la actividad y especificidad del compuesto.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Las técnicas como la química de flujo continuo y la síntesis automatizada se emplean a menudo para lograr estos objetivos.

Análisis De Reacciones Químicas

Cell Cycle Regulation

-

G2/M Phase Transition : PD0166285 disrupts the G2 checkpoint by inhibiting the phosphorylation of cdc2 at Tyr-15, thereby allowing cells to bypass this critical regulatory point and enter mitosis despite DNA damage .

-

Induction of Apoptosis : Studies have shown that treatment with this compound results in increased levels of γ-H2AX, a marker for DNA damage, indicating a heightened apoptotic response in various cancer cell lines .

-

Research Findings

Numerous studies have explored the effects of this compound on different cancer types. The following table summarizes key findings from recent research:

Sensitization to Chemotherapy

Research indicates that this compound enhances the efficacy of traditional chemotherapy agents like cisplatin by sensitizing tumor cells to their effects. This combination therapy leads to improved clinical outcomes, particularly in tumors with compromised DNA repair mechanisms .

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits tumor growth in mouse models when used alone or in combination with radiation therapy. The compound's ability to induce mitotic catastrophe further supports its potential as a therapeutic agent in oncology .

This compound represents a novel approach to cancer treatment through its inhibition of Wee1 kinase and subsequent modulation of cell cycle dynamics. Its ability to sensitize cancer cells to chemotherapy and radiation therapy highlights its potential as an effective therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.

-

Future Directions

Further investigations are necessary to explore the long-term effects and optimal dosing strategies for this compound in various cancer types. Additionally, understanding the molecular interactions between this compound and other cellular pathways will be crucial for developing combination therapies that maximize therapeutic efficacy while minimizing adverse effects.

This comprehensive analysis underscores the significance of this compound in cancer research and therapy, paving the way for future advancements in targeted cancer treatments.

Aplicaciones Científicas De Investigación

Lung Squamous Cell Carcinoma (LUSC)

- Study Findings : Research demonstrated that PD0166285 sensitizes LUSC cells to cisplatin by modulating DNA damage response pathways through Rad51 and Stat1 pathways. The combination treatment led to significant apoptosis and reduced tumor growth in vitro .

- Clinical Implications : The findings suggest that this compound could be used as a combinatory therapeutic agent alongside traditional chemotherapy agents to improve outcomes for patients with LUSC.

Esophageal Squamous Cell Carcinoma (ESCC)

- Effectiveness : this compound has shown promise in enhancing the effects of radiotherapy on ESCC cells by inhibiting Wee1 and PKMYT1. This dual inhibition results in heightened susceptibility to radiation-induced cell death .

- Case Study : In vitro studies indicated that ESCC cells treated with this compound exhibited increased apoptosis rates when subjected to radiation compared to control groups.

Other Cancer Types

- Melanoma : In B16 mouse melanoma cells, this compound was found to inhibit radiation-induced cdc2 phosphorylation, thus promoting cell death under radiation exposure .

- Leukemia : Preliminary studies suggest that this compound may also have anti-leukemic effects, although further research is needed to elucidate its mechanisms and efficacy in this context .

Data Summary

The following table summarizes key findings from various studies on this compound:

Mecanismo De Acción

PD0166285 ejerce sus efectos principalmente inhibiendo la cinasa WEE1, que juega un papel crucial en la regulación del ciclo celular. Al inhibir WEE1, this compound interrumpe el punto de control G2/M, evitando que las células reparen el daño del ADN antes de la mitosis. Esto conduce a una mayor sensibilidad de las células cancerosas a los agentes dañinos del ADN como la radiación y la quimioterapia .

Comparación Con Compuestos Similares

PD0166285 es único en su especificidad y potencia como inhibidor de WEE1. Los compuestos similares incluyen:

MK-1775: Otro inhibidor de WEE1 con aplicaciones similares en la terapia del cáncer.

AZD1775: Conocido por su uso en combinación con otros agentes quimioterapéuticos.

PD407824: Un compuesto relacionado con efectos inhibidores sobre WEE1 y otras cinasas.

This compound destaca por su alta especificidad y efectividad en la sensibilización de las células cancerosas al tratamiento, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .

Actividad Biológica

PD0166285 is a potent inhibitor of the Wee1 kinase, a critical regulator of the cell cycle, particularly in the G2/M transition. This compound has garnered attention for its potential as an anti-cancer therapeutic due to its ability to induce cell cycle arrest and promote apoptosis in various cancer cell lines. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily by inhibiting the activity of Wee1 kinase, which phosphorylates cyclin-dependent kinase 1 (CDK1) at Tyr-15, preventing premature entry into mitosis. By blocking this phosphorylation, this compound allows cells to bypass the G2 checkpoint and enter mitosis even in the presence of DNA damage, leading to mitotic catastrophe and cell death.

Key Findings:

- Cell Cycle Regulation : this compound induces G2/M phase arrest in various cancer cell lines, including lung squamous cell carcinoma (LUSC) and esophageal squamous cell carcinoma (ESCC) .

- Apoptosis Induction : The compound has been shown to increase apoptosis rates when used alone or in combination with other chemotherapeutic agents like cisplatin .

- Rad51 Pathway Involvement : this compound modulates DNA damage response pathways through Rad51, enhancing the apoptotic response in tumor cells .

Case Studies and Experimental Data

-

Cell Lines Tested : Various cancer cell lines have been evaluated for their response to this compound, including:

- B16 mouse melanoma

- Lung squamous carcinoma (NCI-H226, NCI-H520)

- Esophageal squamous carcinoma (KYSE150, TE1)

- Concentration and Exposure : Most studies utilized concentrations ranging from 0.5 μM to 800 nM over exposure periods of 2 to 48 hours. Notably:

- Clonogenic Assays : Clonogenic assays demonstrated that this compound significantly reduced colony formation in treated cells compared to controls, highlighting its anti-proliferative effects .

Data Tables

| Cell Line | IC50 (nM) | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| B16 Mouse Melanoma | 500 | G0/G1 Arrest | Yes |

| NCI-H226 (LUSC) | 641-1204 | G2/M Arrest | Enhanced with Cisplatin |

| KYSE150 (ESCC) | Varies | G2/M Arrest | Yes |

Propiedades

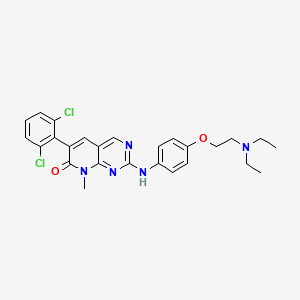

IUPAC Name |

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPPYSWJNWHOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019043 | |

| Record name | 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185039-89-8 | |

| Record name | 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.